(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-bromophenyl)butanamide
Description
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine atoms and phenyl groups
Properties
Molecular Formula |
C19H19Br2N3O3 |
|---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(3-bromophenyl)butanamide |
InChI |
InChI=1S/C19H19Br2N3O3/c1-12-6-7-17(16(21)8-12)27-11-19(26)24-23-13(2)9-18(25)22-15-5-3-4-14(20)10-15/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+ |
InChI Key |
SBDFZAWLZBCSGA-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)Br)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the phenyl rings.
Acetylation: Formation of the acetamido group.
Condensation: Coupling of the brominated phenyl groups with the butanamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atoms or modify the phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction could produce de-brominated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE may be studied for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals.
Medicine
In medicine, this compound might be explored for its therapeutic properties. Its structure suggests potential interactions with biological targets, which could be harnessed for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its brominated phenyl groups may impart unique properties to polymers or other materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The bromine atoms and phenyl groups may facilitate binding to proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
